
1-Bromo-3-(2-bromo-1-isobutoxyethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(2-bromo-1-isobutoxyethyl)benzene is a halogenated benzene derivative. This compound features a benzene ring substituted with a bromine atom and a 2-bromo-1-isobutoxyethyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-bromo-1-isobutoxyethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of benzene derivatives in the presence of Lewis acid catalysts such as aluminum chloride or ferric bromide . The reaction conditions usually involve maintaining a controlled temperature and using solvents like dichloromethane or carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-(2-bromo-1-isobutoxyethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding brominated phenols or reduction to form dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of brominated phenols.
Reduction: Formation of dehalogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(2-bromo-1-isobutoxyethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its halogenated structure.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(2-bromo-1-isobutoxyethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atoms can act as leaving groups, allowing the compound to form covalent bonds with nucleophiles. This interaction can affect various biochemical pathways and molecular targets, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-phenylpropane: Another brominated benzene derivative with a similar structure but different substituents.
1-Bromo-3-methoxybenzene: A compound with a methoxy group instead of the isobutoxyethyl group.
1-Bromo-3-(trifluoromethoxy)benzene: Features a trifluoromethoxy group, making it more electronically deficient.
Uniqueness
1-Bromo-3-(2-bromo-1-isobutoxyethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine atoms and the isobutoxyethyl group allows for diverse chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C12H16Br2O |
|---|---|
Molekulargewicht |
336.06 g/mol |
IUPAC-Name |
1-bromo-3-[2-bromo-1-(2-methylpropoxy)ethyl]benzene |
InChI |
InChI=1S/C12H16Br2O/c1-9(2)8-15-12(7-13)10-4-3-5-11(14)6-10/h3-6,9,12H,7-8H2,1-2H3 |
InChI-Schlüssel |
GLAZWRFHMMGEON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(CBr)C1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


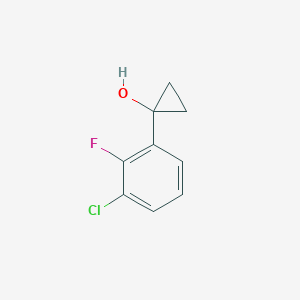

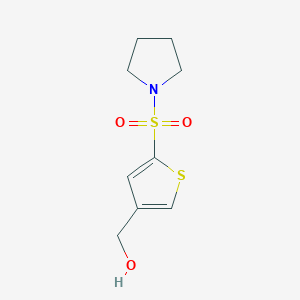
![5-[(Cyclohexyloxy)methyl]quinolin-8-ol](/img/structure/B13634913.png)
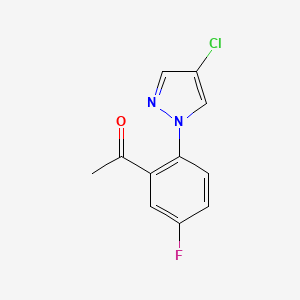
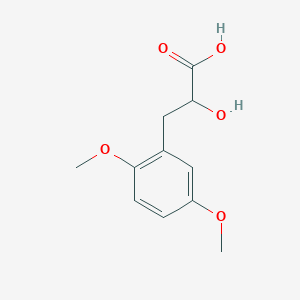

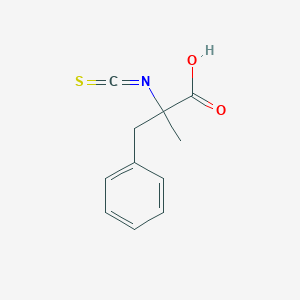




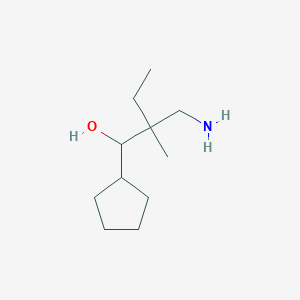
![N-[3-(aminomethyl)-2,2-dimethylcyclobutyl]pyrazolo[1,5-a]pyridine-4-carboxamidedihydrochloride,Mixtureofdiastereomers](/img/structure/B13634968.png)
